molecular formula C8H14N2O2 B13250722 1-(Oxolan-3-yl)piperazin-2-one

1-(Oxolan-3-yl)piperazin-2-one

Cat. No.: B13250722
M. Wt: 170.21 g/mol
InChI Key: JTTPMYNOMRBRGX-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)piperazin-2-one can be synthesized through a one-pot Knoevenagel reaction, followed by asymmetric epoxidation and domino ring-opening cyclization. This method involves the use of commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines . The reaction yields range from 38% to 90%, with up to 99% enantiomeric excess.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above is promising for industrial applications due to its efficiency and potential for scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Oxolan-3-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperazin-2-ones and oxolan derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

1-(Oxolan-3-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxolan-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Oxolan-3-yl)piperazin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1-(oxolan-3-yl)piperazin-2-one

InChI

InChI=1S/C8H14N2O2/c11-8-5-9-2-3-10(8)7-1-4-12-6-7/h7,9H,1-6H2

InChI Key

JTTPMYNOMRBRGX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1N2CCNCC2=O

Origin of Product

United States

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